molecular formula C15H16N2O2S B2419665 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1351641-92-3

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2419665
CAS No.: 1351641-92-3
M. Wt: 288.37
InChI Key: OSNHXYYQOAZNMC-UHFFFAOYSA-N
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Description

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features both an indene and a thiophene moiety

Properties

IUPAC Name

1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-14(17-13-6-3-9-20-13)16-10-15(19)8-7-11-4-1-2-5-12(11)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNHXYYQOAZNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Indene Moiety: Starting from a suitable precursor, the indene structure is synthesized through cyclization reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 1-position of the indene ring.

    Urea Formation: The final step involves the reaction of the hydroxylated indene with thiophen-2-yl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 1-((1-oxo-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea.

    Reduction: Formation of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)amine.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

The biological activity of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea has been investigated in several studies, revealing its potential as a therapeutic agent.

Anticancer Properties

Research indicates that derivatives of urea compounds can exhibit significant anticancer effects. For instance, studies show that this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest
A54915.0Inhibition of EGFR

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests it may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study: Anti-inflammatory Mechanism
A study involving lipopolysaccharide-induced inflammation in murine models demonstrated that treatment with this compound significantly reduced TNF-alpha and IL-6 levels.

Neuroprotective Properties

Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential benefits for neurodegenerative conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indene and thiophene moieties could play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a thiophene.

    1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring.

Uniqueness

The presence of the thiophene ring in 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea may impart unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings.

Biological Activity

The compound 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic molecule that combines an indene derivative with a thiophene moiety, which is of significant interest in medicinal chemistry. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H21N2O2SC_{17}H_{21}N_{2}O_{2}S, with a molecular weight of approximately 317.43 g/mol. The structural features include:

  • An indene ring system contributing to its unique reactivity.
  • A thiophene ring that enhances its biological activity through potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that urea derivatives, particularly those containing thiophene rings, exhibit significant antimicrobial activity. For instance, compounds similar to This compound have been tested against various bacterial strains. In one study, derivatives were evaluated for their minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and showed promising results against drug-resistant strains .

CompoundMIC (µM)Cytotoxicity (IC50 µM)
TTU125>200
TTU250>200
TTU3100118.8

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism, similar to other urea derivatives that target the enoyl acyl carrier protein reductase (InhA) in the Mycobacterium tuberculosis pathway .
  • Receptor Interaction : The compound's structure suggests potential interactions with various receptors, modulating their activity and influencing cellular pathways.

Case Studies

Several studies have focused on the biological evaluation of thiophene-containing urea derivatives:

  • Antitubercular Activity : A series of compounds were synthesized and tested for their antitubercular properties using the Microplate Alamar Blue Assay (MABA). The most active derivatives exhibited low cytotoxicity against human cell lines while maintaining effective inhibition against M. tuberculosis .
  • Cytotoxicity Evaluation : In another study, the cytotoxic effects of similar compounds were assessed on human cancer cell lines. Results indicated that while some derivatives showed significant antiproliferative activity, they also maintained a favorable safety profile with minimal toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-yl)urea?

  • Methodology :

  • Coupling Agents : Use carbodiimide-based reagents (e.g., EDC or DCC) or phosphorus trifluoride (PF₃) to facilitate urea bond formation between the indenyl and thiophenyl moieties .

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions (N₂ atmosphere) to minimize side reactions .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures for high purity .

  • Yield Optimization : Adjust stoichiometry (1:1.2 ratio of amine to isocyanate) and reaction time (12–24 hours) based on monitoring via TLC .

    • Key Data :
StepReagents/ConditionsYield (%)Purity (HPLC)
Urea FormationPF₃, DIPEA, DCM, 0°C → RT~50–60%≥95%

Q. How can the structure and purity of this compound be validated?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the indenyl-hydroxy group (δ ~4.5–5.0 ppm for -CH₂-O-) and thiophene protons (δ ~6.8–7.5 ppm) .
  • HRMS : Exact mass analysis (calculated for C₁₅H₁₆N₂O₂S: 296.0932) to verify molecular ion [M+H]⁺ .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Methodology :

  • Antimicrobial Screening : Agar diffusion assay against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using streptomycin as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., A375 melanoma) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence polarization assays (e.g., TranSscreener AMP for kinase activity) to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this urea derivative?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., halogenation of thiophene, indenyl hydroxyl group replacement) and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (urea carbonyl) and hydrophobic (indenyl) motifs .
  • Data Analysis :
SubstituentIC₅₀ (μM)LogPNotes
-OH (Indenyl)3.22.1High solubility
-Cl (Thiophene)1.83.5Enhanced potency

Q. What computational strategies predict the compound’s target binding modes?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Glide to model interactions with TRPV1 or B-Raf kinase (PDB IDs: 3J9Q, 3C4C) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of urea-indenyl interactions in lipid bilayers or active sites .
  • Binding Energy : MM-GBSA calculations (ΔG ~-8.5 kcal/mol for B-Raf) to prioritize targets .

Q. How can pharmacodynamic (PD) and pharmacokinetic (PK) profiles be modeled?

  • Methodology :

  • In Vivo Studies : Oral dosing in xenograft models (e.g., Colo205 colon cancer) with plasma concentration monitoring via LC-MS/MS .
  • PK/PD Modeling : Phoenix WinNonlin to link tumor growth inhibition (TGI) to pMEK1 suppression (IC₅₀ ~3.06 μM) using indirect response models .
  • Key Parameters :
ParameterValue
Cₘₐₓ12.5 μM
t₁/₂6.3 h
AUC₀–₂₄98 μM·h

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Assay Validation : Cross-test in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Meta-Analysis : Use RevMan or R to pool data from multiple studies, adjusting for variables (cell line, assay conditions) .
  • Case Example : Discrepancies in IC₅₀ values (A375 vs. Colo205) were resolved by normalizing to baseline pMEK1 levels .

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